2-chloro-6-(2H-tetrazol-5-yl)aniline
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Overview
Description
2-chloro-6-(2H-tetrazol-5-yl)aniline is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2H-tetrazol-5-yl)aniline typically involves the reaction of 2-chloroaniline with sodium azide and a suitable catalyst under controlled conditions. One common method is the [3+2] cycloaddition reaction, where the azide group reacts with the aniline derivative to form the tetrazole ring . The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-chloro-6-(2H-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to metal ions and proteins .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline: This compound has a similar structure but with a different substitution pattern on the aniline ring.
2-(1H-tetrazol-5-yl)aniline: Lacks the chloro group, which may affect its reactivity and biological activity.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A more complex compound with multiple tetrazole rings, used in high-energy materials.
Uniqueness
2-chloro-6-(2H-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chloro and tetrazole groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-chloro-6-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMDCYFTGCRARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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